UCB9608

描述

UCB9608 是一种强效、选择性且口服有效的磷脂酰肌醇 4-激酶 IIIβ (PI4KIIIβ) 抑制剂。该化合物因其高度选择性和功效而在科学研究中表现出巨大潜力。 它主要用作免疫抑制剂,并已证明具有优异的药代动力学特性 .

准备方法

合成路线和反应条件

UCB9608 的合成涉及多个步骤,从制备关键中间体开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对效率、成本效益和可扩展性进行了优化。 这涉及使用大型反应器、自动化系统和严格的质量控制措施来保持最终产品的稳定性和高纯度 .

化学反应分析

反应类型

UCB9608 经历了各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂。

还原: 添加氢或去除氧气,通常使用还原剂。

常见试剂和条件

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

催化剂: 碳载钯、氧化铂

主要形成的产品

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能生成羟基化衍生物,而还原可能生成脱氧化合物 .

科学研究应用

Chemical Properties and Mechanism of Action

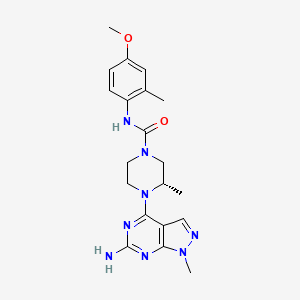

UCB9608 exhibits a high selectivity for PI4KIIIβ, with an IC50 value of 11 nM. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine ring system, which is characteristic of various kinase inhibitors. The compound's pharmacokinetic profile demonstrates excellent metabolic stability, making it suitable for oral administration .

This compound's applications span various fields, including immunology, oncology, and drug development:

Immunosuppression in Organ Transplantation

This compound has been extensively studied for its ability to prolong allogeneic organ engraftment in vivo. By inhibiting PI4KIIIβ, it modulates immune responses, promoting donor-specific tolerance while preventing acute rejection episodes .

Case Study:

In a study involving C57BL/6 mice with cardiac allografts, this compound was administered alongside maintenance immunosuppression. The results indicated that this compound significantly enhanced graft survival without increasing the risk of allograft rejection when combined with anti-PD-1 immunotherapy .

Cancer Immunotherapy

The compound's immunomodulatory properties make it a candidate for enhancing anti-tumor immunity. Research indicates that this compound can improve the efficacy of immunotherapies by altering immune cell activation pathways .

Case Study:

In melanoma models, this compound was used to evaluate its effects on T cell populations and their regulatory capabilities. The findings suggested that treatment with this compound increased the fraction of regulatory T cells expressing inhibitory receptors, indicating a potential mechanism for enhancing anti-tumor responses while maintaining tolerance .

Drug Development and Medicinal Chemistry

As a tool compound, this compound is utilized in drug discovery to explore lipid signaling pathways and develop new therapeutic agents targeting PI4KIIIβ. Its unique properties allow researchers to investigate structure-activity relationships and optimize related compounds for improved efficacy and safety profiles .

作用机制

UCB9608 通过选择性抑制 PI4KIIIβ 发挥作用,PI4KIIIβ 是一种参与磷脂酰肌醇 4-磷酸合成的酶。这种抑制会破坏各种细胞过程,包括膜转运和脂质信号传导。 该化合物对 PI4KIIIβ 相对于其他脂质激酶的高度选择性确保了最小的脱靶效应,使其成为研究和潜在治疗应用中的宝贵工具 .

相似化合物的比较

类似化合物

PIK-93: 另一种具有更广泛选择性的 PI4K 抑制剂。

GSK-A1: PI4KA 的特异性抑制剂。

BQR-695: 一种对人和寄生虫变异体均具有活性的 PI4K 抑制剂.

UCB9608 的独特性

This compound 因其对 PI4KIIIβ 的高度选择性、优异的代谢稳定性和口服生物利用度而脱颖而出。 这些特性使其成为与其他 PI4K 抑制剂相比,在研究和潜在治疗应用中的优良选择 .

生物活性

UCB9608 is a small molecule drug identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), primarily developed for immunosuppressive therapies. Its biological activity is particularly relevant in the context of organ transplantation and cancer immunotherapy, where it has shown promise in prolonging allogeneic organ engraftment and modulating immune responses.

This compound targets PI4KIIIβ, a crucial enzyme involved in membrane trafficking and phosphoinositide metabolism. By inhibiting this kinase, this compound alters the signaling pathways that regulate immune cell activation and tolerance. This modulation can promote donor-specific tolerance in organ transplantation while enhancing antitumor immunity.

Key Research Findings

- Prolongation of Allogeneic Organ Engraftment : Research has demonstrated that this compound significantly extends the survival of transplanted organs in vivo, suggesting its potential as a therapeutic agent for preventing graft rejection .

- Induction of Antitumor Immunity : A study indicated that switching from cyclosporine A (CsA) therapy to this compound allows for effective antitumor immunity without compromising graft tolerance. This operational tolerance is not dependent on regulatory T cells (Tregs), indicating a novel mechanism of immune modulation .

- Pharmacokinetics and Selectivity : this compound has been optimized for better solubility and metabolic stability compared to earlier compounds in its class. Its pharmacokinetic profile supports its use as an oral medication, which is advantageous for patient compliance .

Data Table: Biological Activity of this compound

Case Study 1: Graft Rejection and Cancer Immunotherapy

In a pivotal study, researchers investigated the effects of this compound on mice undergoing solid organ transplantation while also receiving cancer immunotherapy. The results showed that mice treated with this compound maintained grafts longer than those treated with traditional immunosuppressants like CsA, while still responding effectively to tumor challenges. This indicates that this compound can facilitate a dual approach to managing organ rejection and cancer treatment .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study focused on the signaling pathways affected by this compound in T cells. It was found that treatment with this compound leads to a distinct signaling profile in regulatory T cells compared to effector T cells, suggesting that it enhances the regulatory functions necessary for maintaining self-tolerance while suppressing unwanted immune responses .

属性

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UCB9608?

A1: this compound is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].

Q2: How does this compound impact T cell signaling and function?

A2: Research suggests that this compound treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by this compound is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].

Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like this compound?

A3: Studies have demonstrated that this compound can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of this compound to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。